1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
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Overview
Description
1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.48. The purity is usually 95%.
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Scientific Research Applications
DNA Interaction and Staining
Benzothiazole derivatives, like Hoechst 33258, bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are used for fluorescent DNA staining, providing access to cellular analysis, chromosome, and nuclear staining, and flow cytometry applications in plant cell biology. This illustrates the critical role of such compounds in molecular biology and diagnostics (Issar & Kakkar, 2013).
Antimicrobial and Antiviral Agents
Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. This broad spectrum of activity makes benzothiazole a significant compound in medicinal chemistry for developing new therapies against various diseases and conditions (Bhat & Belagali, 2020).
Tuberculosis Treatment
Piperazine-benzothiazinone derivatives, such as Macozinone (PBTZ169), target decaprenylphosphoryl ribose oxidase DprE1, crucial for cell wall synthesis in Mycobacterium tuberculosis. These findings are pivotal for advancing tuberculosis drug regimens, highlighting the therapeutic potential of benzothiazole and piperazine derivatives in infectious disease treatment (Makarov & Mikušová, 2020).
Antipsychotic and Mood Disorders Treatment
Compounds like Lurasidone, containing benzisothiazole derivatives, have been developed for treating psychotic and mood disorders. They demonstrate efficacy and safety in treating schizophrenia and acute bipolar depression, emphasizing the role of benzothiazole derivatives in neuroscience and psychopharmacology (Pompili et al., 2018).
Drug Metabolism Studies
Arylpiperazine derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. Understanding the disposition and metabolism of these compounds is crucial for developing safer and more effective therapeutic agents, particularly in treating depression, psychosis, or anxiety (Caccia, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-3-5-6-17(22)20-9-11-21(12-10-20)18-19-15-8-7-14(23-4-2)13-16(15)24-18/h7-8,13H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYZFWYTRPTDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.